molecular formula C14H13BrN4O B13881380 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine

3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine

Cat. No.: B13881380
M. Wt: 333.18 g/mol
InChI Key: GJIFVLGTVNNAPQ-UHFFFAOYSA-N
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Description

3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromine atom at the 3-position of the indazole ring and a methoxypyridinylmethyl group at the 1-position, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-methoxypyridin-2-amine: Shares a similar pyridinyl structure but lacks the indazole moiety.

    1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione: Contains a similar indazole core but with different substituents.

Uniqueness

3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13BrN4O

Molecular Weight

333.18 g/mol

IUPAC Name

3-bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine

InChI

InChI=1S/C14H13BrN4O/c1-20-12-7-2-4-9(17-12)8-19-11-6-3-5-10(16)13(11)14(15)18-19/h2-7H,8,16H2,1H3

InChI Key

GJIFVLGTVNNAPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CN2C3=CC=CC(=C3C(=N2)Br)N

Origin of Product

United States

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